molecular formula C20H18N2O2 B5859081 N'-benzylidene-2-(2-naphthyloxy)propanohydrazide

N'-benzylidene-2-(2-naphthyloxy)propanohydrazide

Cat. No. B5859081
M. Wt: 318.4 g/mol
InChI Key: HDMUTDNVRIYTMV-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2-(2-naphthyloxy)propanohydrazide, also known as NBPNH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has a molecular formula of C21H19N3O2. The purpose of

Mechanism of Action

The mechanism of action of N'-benzylidene-2-(2-naphthyloxy)propanohydrazide involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine. This increase in acetylcholine levels can help in improving cognitive function. N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has also been found to exhibit antioxidant activity, which can help in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can help in improving cognitive function. N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has also been found to exhibit potent antioxidant activity, which can help in reducing oxidative stress and inflammation. Additionally, N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, one of the limitations of N'-benzylidene-2-(2-naphthyloxy)propanohydrazide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N'-benzylidene-2-(2-naphthyloxy)propanohydrazide. One area of research could be to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could be to explore its potential as an anticancer agent. Additionally, further research could be conducted to optimize the synthesis method of N'-benzylidene-2-(2-naphthyloxy)propanohydrazide and to improve its solubility in water.
Conclusion:
In conclusion, N'-benzylidene-2-(2-naphthyloxy)propanohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has been found to inhibit the activity of acetylcholinesterase, which can help in improving cognitive function, and to exhibit potent antioxidant activity, which can help in reducing oxidative stress and inflammation. While N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has several advantages for lab experiments, it also has some limitations, such as its low solubility in water. Further research is needed to fully explore the potential of N'-benzylidene-2-(2-naphthyloxy)propanohydrazide as a therapeutic agent.

Synthesis Methods

The synthesis of N'-benzylidene-2-(2-naphthyloxy)propanohydrazide involves the reaction between 2-naphthol and 2-benzoylpropanehydrazide in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using column chromatography to obtain N'-benzylidene-2-(2-naphthyloxy)propanohydrazide in a pure form.

Scientific Research Applications

N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential use in the treatment of various diseases, such as Alzheimer's, Parkinson's, and cancer. N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This inhibition leads to an increase in the levels of acetylcholine, which may help in improving cognitive function. N'-benzylidene-2-(2-naphthyloxy)propanohydrazide has also been found to exhibit potent antioxidant activity, which can help in reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15(20(23)22-21-14-16-7-3-2-4-8-16)24-19-12-11-17-9-5-6-10-18(17)13-19/h2-15H,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUTDNVRIYTMV-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzylidene-2-(2-naphthyloxy)propanohydrazide

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